

# Spectroscopic Analysis of 2,4,6-Trimethylheptane-1,7-diamine: A Technical Overview

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## Compound of Interest

Compound Name: 2,4,6-Trimethylheptane-1,7-diamine

Cat. No.: B8603010

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **2,4,6-Trimethylheptane-1,7-diamine**, a saturated aliphatic diamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the well-established spectroscopic behavior of analogous aliphatic primary amines. The information herein is intended to serve as a reference for the identification and characterization of this compound.

## Chemical Structure and Properties

**2,4,6-Trimethylheptane-1,7-diamine** is a chiral diamine with the following chemical structure:

Molecular Formula:  $C_{10}H_{24}N_2$  Molar Mass: 172.31 g/mol

The structure features a heptane backbone with methyl substitutions at the 2, 4, and 6 positions, and primary amine groups at the 1 and 7 positions. The presence of multiple chiral centers results in several possible stereoisomers.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,4,6-Trimethylheptane-1,7-diamine**. These predictions are derived from established correlation tables and the analysis of similar aliphatic amine compounds.

Table 1: Predicted FTIR Spectral Data

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
3400-3250	N-H Stretch	Medium-Strong	Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
2950-2850	C-H Stretch	Strong	Characteristic of sp <sup>3</sup> hybridized C-H bonds in the alkyl backbone. <a href="#">[1]</a>
1650-1580	N-H Bend (Scissoring)	Medium	A characteristic bending vibration for primary amines. <a href="#">[2]</a> <a href="#">[3]</a>
1470-1450	C-H Bend (Scissoring)	Medium	Associated with the CH <sub>2</sub> groups in the molecule.
1380-1365	C-H Bend (Rocking)	Medium-Weak	Indicative of the methyl (CH <sub>3</sub> ) groups.
1250-1020	C-N Stretch	Medium-Weak	Typical for aliphatic amines. <a href="#">[2]</a> <a href="#">[3]</a>
910-665	N-H Wag	Broad, Strong	A characteristic out-of-plane bending for primary and secondary amines. <a href="#">[3]</a>

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration (Relative)	Assignment
~ 2.7-2.9	Multiplet	2H	H attached to C1
~ 2.5-2.7	Multiplet	2H	H attached to C7
~ 1.5-1.8	Multiplet	1H	H attached to C2
~ 1.3-1.5	Multiplet	1H	H attached to C6
~ 1.1-1.3	Multiplet	1H	H attached to C4
~ 1.0-1.2	Multiplet	4H	H attached to C3 and C5
~ 0.8-1.0	Doublet	9H	$\text{CH}_3$ groups at C2, C4, C6
~ 1.0-2.0 (broad)	Singlet	4H	$\text{NH}_2$ protons (exchangeable with $\text{D}_2\text{O}$ )[2]

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~ 45-50	C1, C7
~ 35-40	C2, C6
~ 40-45	C3, C5
~ 25-30	C4
~ 18-25	Methyl carbons (at C2, C4, C6)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

### 3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A thin film of neat **2,4,6-Trimethylheptane-1,7-diamine** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** A standard FTIR spectrometer is used.
- **Data Acquisition:**
  - A background spectrum of the clean salt plates is collected.
  - The sample spectrum is then recorded.
  - The spectrum is typically acquired over a range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

### 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

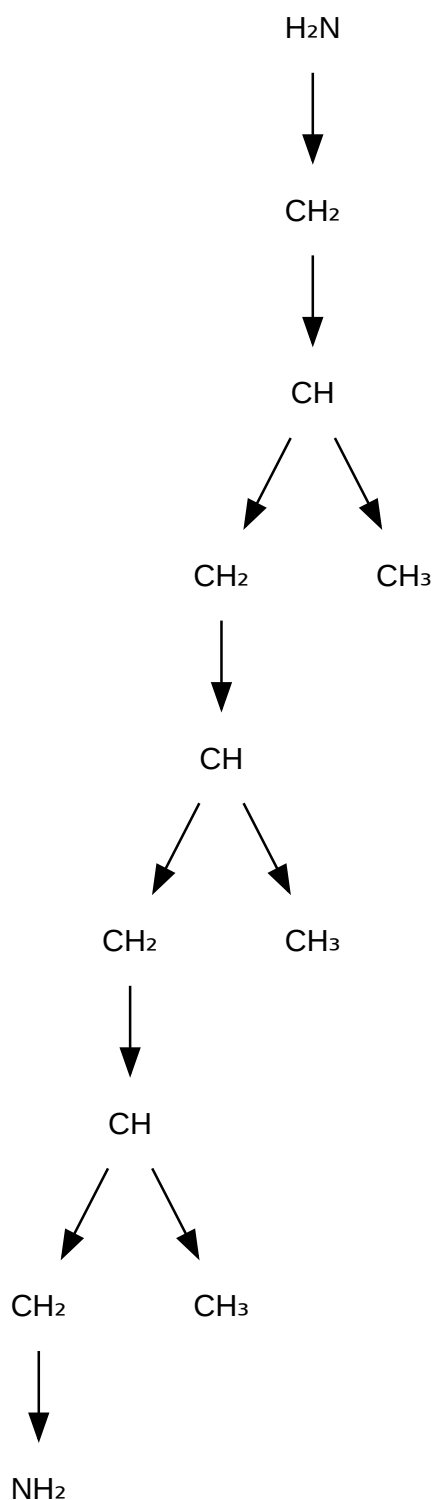
- **Sample Preparation:**
  - Approximately 5-10 mg of **2,4,6-Trimethylheptane-1,7-diamine** is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
  - The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition for  $^1\text{H}$  NMR:**

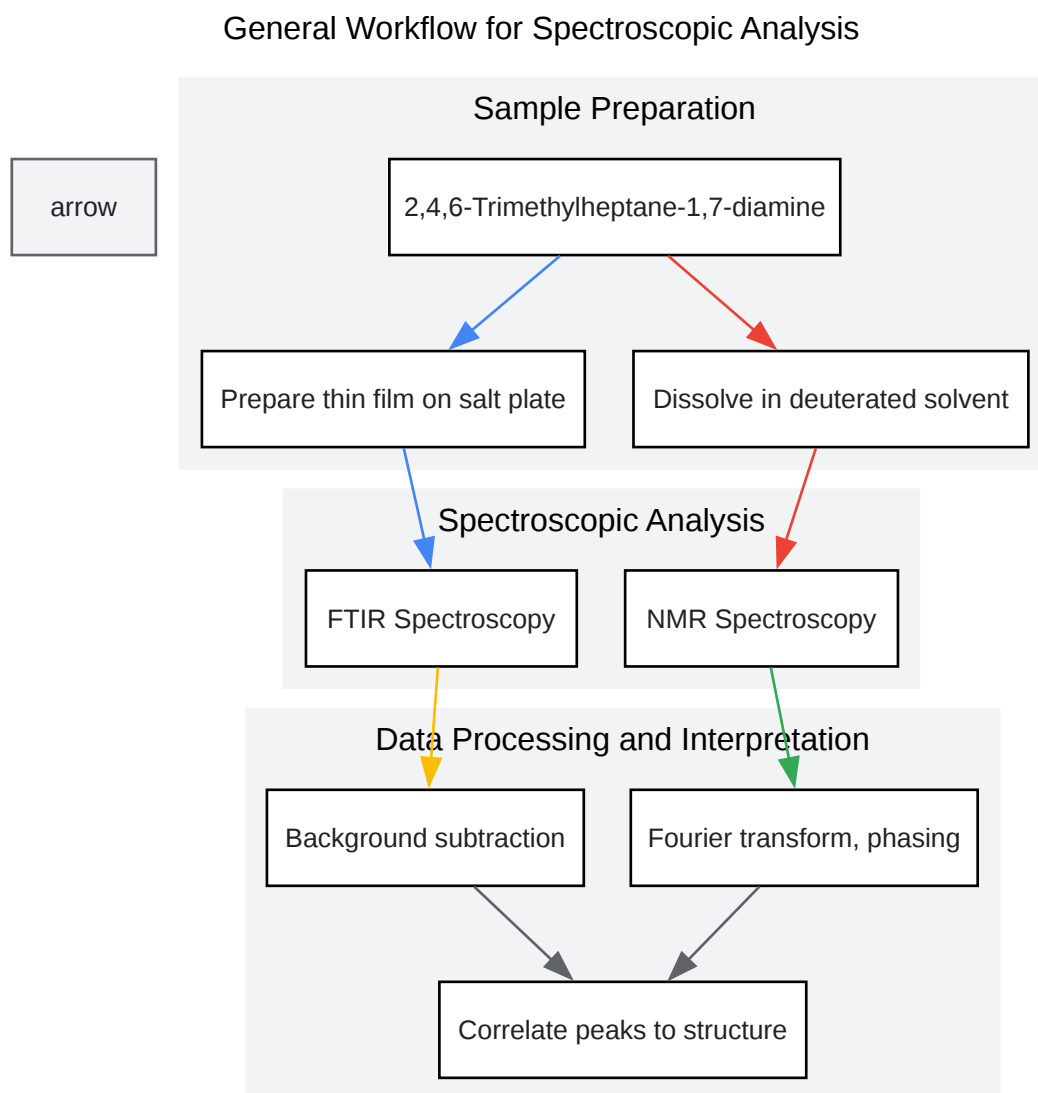
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is used to acquire the spectrum.
- Key parameters include pulse angle, acquisition time, and relaxation delay.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - A proton-decoupled pulse sequence (e.g., broadband decoupling) is used to simplify the spectrum to singlets for each unique carbon.
  - A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

## Visualizations

The following diagrams illustrate the chemical structure of **2,4,6-Trimethylheptane-1,7-diamine** and a general workflow for its spectroscopic analysis.

## Chemical Structure of 2,4,6-Trimethylheptane-1,7-diamine

[Click to download full resolution via product page](#)**Figure 1:** Chemical Structure of 2,4,6-Trimethylheptane-1,7-diamine



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**Figure 2:** General Workflow for Spectroscopic Analysis

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## References

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